molecular formula C8H8ClFN2 B1290529 4-(Aminomethyl)-2-fluorobenzonitrile hydrochloride CAS No. 1187927-96-3

4-(Aminomethyl)-2-fluorobenzonitrile hydrochloride

Cat. No.: B1290529
CAS No.: 1187927-96-3
M. Wt: 186.61 g/mol
InChI Key: DLOVWJARVJZANC-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-fluorobenzonitrile hydrochloride is an organic compound with the molecular formula C8H8FN2·HCl. This compound is characterized by the presence of an aminomethyl group (-CH2NH2) and a fluorine atom attached to a benzonitrile core. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-fluorobenzonitrile hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-fluorotoluene, undergoes nitration to form 2-fluoro-4-nitrotoluene.

    Reduction: The nitro group in 2-fluoro-4-nitrotoluene is reduced to an amino group, yielding 2-fluoro-4-aminotoluene.

    Cyanation: The amino group is then converted to a nitrile group through a cyanation reaction, producing 4-(Aminomethyl)-2-fluorobenzonitrile.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The key steps include nitration, reduction, cyanation, and hydrochloride formation, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-fluorobenzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

4-(Aminomethyl)-2-fluorobenzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various pharmaceuticals.

    Biology: Employed in the synthesis of fluorescent-labeled compounds for biochemical studies.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-fluorobenzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions contribute to the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzonitrile hydrochloride: Similar structure but lacks the fluorine atom.

    4-Fluorobenzonitrile: Contains the fluorine atom but lacks the aminomethyl group.

    2-Fluoro-4-nitrobenzonitrile: Contains both the fluorine and nitrile groups but has a nitro group instead of an aminomethyl group.

Uniqueness

4-(Aminomethyl)-2-fluorobenzonitrile hydrochloride is unique due to the presence of both the aminomethyl and fluorine groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(aminomethyl)-2-fluorobenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2.ClH/c9-8-3-6(4-10)1-2-7(8)5-11;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOVWJARVJZANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)F)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634542
Record name 4-(Aminomethyl)-2-fluorobenzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-96-3
Record name 4-(Aminomethyl)-2-fluorobenzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)-2-fluorobenzonitrile hydrochloride
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